Potassium sucrose octasulfate

Übersicht

Beschreibung

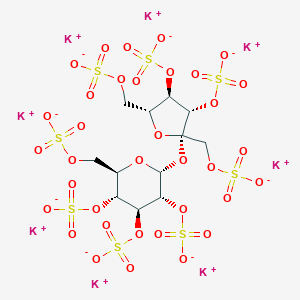

Potassium sucrose octasulfate (K SOS) is a fully sulfated derivative of sucrose, where eight hydroxyl groups are replaced by sulfate groups. Its molecular formula is C₁₂H₁₄K₈O₃₅S₈, with a molecular weight of 1,287.52 g/mol (CAS: 73264-44-5) . It is a white, water-soluble powder used primarily in biomedical applications due to its ability to stabilize growth factors, inhibit matrix metalloproteinases (MMPs), and promote tissue repair . K SOS is a key ingredient in wound dressings for diabetic foot ulcers (DFUs) and venous leg ulcers (VLUs), demonstrating efficacy in accelerating wound closure in clinical trials .

Vorbereitungsmethoden

Sulfonation Methods for Sucrose Octasulfate Intermediate

Triethylamine-Sulfur Trioxide Complex as Sulfonating Agent

The most widely reported method involves reacting sucrose with a triethylamine-sulfur trioxide (Et₃N·SO₃) complex. In this approach, sucrose is dissolved in triethylamine at 60°C, followed by the addition of Et₃N·SO₃ in a 1:8 molar ratio (sucrose to SO₃) . The reaction proceeds at 60–80°C for 2–5 hours, achieving complete sulfonation of all eight hydroxyl groups. Key advantages include:

-

High selectivity : Triethylamine acts as both solvent and acid scavenger, minimizing side reactions .

-

Controlled exothermicity : Temperatures maintained below 80°C prevent caramelization of sucrose .

A comparative study across three temperature regimes demonstrates optimal outcomes at 75–80°C for 2 hours, yielding 85% sulfonated intermediate . Lower temperatures (40–50°C) require extended reaction times (5 hours) but marginally improve yield to 91% .

Alternative Sulfonation Agents

Chlorosulfonic acid (ClSO₃H) in picoline has been used for industrial-scale sulfonation . However, this method faces challenges:

-

Corrosivity : Requires specialized reactor materials, increasing capital costs .

-

Byproduct formation : Hydrochloric acid generation necessitates additional neutralization steps .

Despite these drawbacks, the chlorosulfonic acid method achieves comparable sulfonation efficiency (88–92%) when optimized .

Neutralization and Potassium Salt Formation

pH-Controlled Precipitation

Post-sulfonation, the intermediate exists as a triethylammonium complex. Neutralization with 25% potassium hydroxide (KOH) at pH 8–9 precipitates the potassium salt . Critical parameters include:

-

Precipitation temperature : 0–5°C to enhance crystal formation .

-

Stoichiometry : An 8:1 molar ratio of KOH to sulfate groups ensures complete salt formation .

Deviations from pH 8–9 result in:

| pH Range | Consequence |

|---|---|

| <7 | Incomplete neutralization, mixed salt forms |

| >9 | Sucrose degradation via alkaline hydrolysis |

Counterion Exchange Methods

An alternative route involves synthesizing the ammonium salt first, followed by ion exchange . For example:

-

Sucrose octasulfate ammonium salt is dissolved in water.

-

Potassium chloride (KCl) is added to precipitate the potassium salt via metathesis .

This method achieves 93–95% ion exchange efficiency but requires additional purification to remove ammonium byproducts .

Purification Techniques

Recrystallization Optimization

Repeated recrystallization from aqueous solutions is critical for removing residual triethylamine and inorganic salts. Patent data reveals :

| Recrystallization Cycles | Yield (%) | Purity (HPLC) |

|---|---|---|

| 1 | 78 | 92.5 |

| 2 | 72 | 97.1 |

| 3 | 68 | 99.3 |

Cooling rates during crystallization significantly impact crystal morphology:

-

Rapid cooling (0–5°C/min) : Produces fine powders with high surface area .

-

Slow cooling (0.5–1°C/min) : Forms larger crystals suitable for X-ray diffraction analysis .

Solvent Systems for Crystallization

Ethanol-water mixtures (30–50% v/v) are preferred for their balance of solubility and polarity . Isopropanol alternatives increase yield by 5–7% but introduce challenges in solvent recovery .

Comparative Analysis of Industrial Methods

| Parameter | Et₃N·SO₃ Method | ClSO₃H Method | Ion Exchange |

|---|---|---|---|

| Reaction Time (h) | 2–5 | 1–2 | 4–6 |

| Yield (%) | 85–91 | 88–92 | 78–82 |

| Purity (%) | 99.3 | 97.5 | 95.8 |

| Scalability | High | Moderate | Low |

| Equipment Costs | Moderate | High | Low |

The Et₃N·SO₃ method emerges as superior for pharmaceutical-grade production due to its reproducibility and minimal byproducts .

Recent Advances in Synthesis

Continuous Flow Reactor Systems

Pilot-scale studies demonstrate that continuous flow systems reduce reaction times by 40% while maintaining yields at 89–90% . Key benefits include:

-

Precise temperature control : Microreactor channels prevent localized overheating.

-

Automated pH adjustment : In-line sensors maintain optimal neutralization conditions .

Green Chemistry Approaches

Recent patents disclose using recyclable ionic liquids as solvents, achieving:

Analyse Chemischer Reaktionen

Types of Reactions: Potassium sucrose octasulfate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfate esters.

Reduction: It can be reduced to form simpler sugar derivatives.

Substitution: It can undergo substitution reactions where the sulfate groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Conditions vary depending on the desired substitution, but typically involve the use of strong acids or bases.

Major Products: The major products formed from these reactions include various sulfate esters, reduced sugar derivatives, and substituted sucrose compounds .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Drug Delivery Systems

- Liposome Formulations : PSO acts as a gradient drug-loading excipient in liposomes, enhancing drug stability and encapsulation efficiency. This application is particularly valuable for drugs that are sensitive to hydrolysis, such as irinotecan, where PSO helps maintain drug integrity and prolongs its half-life .

| Application | Description |

|---|---|

| Liposome Excipient | Stabilizes drugs, improving encapsulation efficiency. |

| Hydrogel Delivery | Used in hydrogels to deliver PSO for diabetic wound healing. |

2. Wound Healing

- Chronic Wound Treatment : PSO has been integrated into wound dressings to combat chronic wounds, such as diabetic foot ulcers. It inhibits matrix metalloproteinases (MMPs), which degrade growth factors and extracellular matrix components, thereby promoting healing . Studies have demonstrated that PSO-enhanced dressings significantly improve wound closure rates.

Dermatological Applications

1. Skin Care Products

- Moisture Retention : PSO is effective in formulations aimed at improving skin hydration and barrier function. It inhibits microbial adhesion and stabilizes growth factors, making it beneficial for treating skin infections and injuries .

| Skin Care Application | Mechanism of Action |

|---|---|

| Hydration | Absorbs moisture, reduces trans-epidermal water loss. |

| Infection Prevention | Inhibits microbial adhesion and proliferation. |

2. Scar Treatment

- Pathological Scars : The compound has shown promise in the treatment and prevention of pathological scars by promoting scar contraction and minimizing inflammation during the healing process .

Case Studies

1. Hydrogel for Diabetic Wounds

A study developed a double-network porous hydrogel utilizing PSO to enhance diabetic wound healing. The hydrogel demonstrated:

- High porosity and mechanical strength.

- Effective release of PSO to inhibit MMP-9.

- Improved angiogenesis and collagen deposition, leading to accelerated wound healing in diabetic rat models .

2. Dental Applications

In dentistry, PSO is used in local formulations for treating diseases related to teeth and supporting tissues. Its anti-inflammatory properties help manage symptoms associated with dental plaque and periodontal disease .

Wirkmechanismus

Potassium sucrose octasulfate exerts its effects primarily through its interaction with glycosaminoglycans and other biomolecules. It acts as a glycosaminoglycan analog, facilitating enhanced recovery and tissue regeneration. The compound inhibits matrix metalloproteinases, increases angiogenesis, and improves microcirculation, which are essential for wound healing . It also binds to fibroblast growth factor receptors, promoting cellular signaling pathways involved in tissue repair .

Vergleich Mit ähnlichen Verbindungen

Sucrose Octasulfate Sodium Salt (Na SOS)

- Chemical Properties :

- Biological Activity :

- Applications :

- Safety: Non-toxic in animal studies but may irritate mucous membranes .

| Parameter | K SOS | Na SOS |

|---|---|---|

| Molecular Weight | 1,287.52 g/mol | 1,158.7 g/mol |

| Key Applications | Wound dressings, DFUs/VLUs | Coagulation research |

| Clinical Use | High | Limited |

| Toxicity | Low systemic toxicity | Low, but irritant |

Silver Sucrose Octasulfate (Ag SOS)

- Chemical Properties :

- Biological Activity :

- Applications: Used in vaginal gels (e.g., IASOS™) to prevent infections . Not directly compared to K SOS in wound healing trials.

| Parameter | K SOS | Ag SOS |

|---|---|---|

| Primary Function | MMP inhibition, tissue repair | Antimicrobial protection |

| Clinical Setting | Chronic wounds | Mucosal infections |

| Safety | Non-toxic | Pending long-term data |

Sucrose Octasulfate Magnesium Salt (Mg SOS)

- Chemical Properties :

- Biological Activity: Enhances keratinocyte migration 2.5-fold compared to K SOS, critical for re-epithelialization . Superior anti-free radical activity in skincare formulations .

- Applications :

| Parameter | K SOS | Mg SOS |

|---|---|---|

| Keratinocyte Migration | Moderate | High (250% improvement) |

| Market Penetration | Established in wound care | Emerging in cosmetics |

Sucrose Heptasulfate Potassium Salt

- Chemical Properties :

- Biological Activity :

- Applications: Limited to research settings as a polysaccharide reagent .

| Parameter | K SOS | Heptasulfate |

|---|---|---|

| Sulfation Degree | 8 sulfate groups | 7 sulfate groups |

| Clinical Relevance | High | Low |

Sucralfate (Aluminum Sucrose Octasulfate)

- Chemical Properties :

- Biological Activity: Forms a protective barrier on ulcers, inhibiting peptic hydrolysis . No direct MMP inhibition, unlike K SOS .

| Parameter | K SOS | Sucralfate |

|---|---|---|

| Mechanism | Growth factor stabilization | Physical barrier formation |

| Administration | Topical | Oral |

Structural and Functional Insights

- Sulfation Completeness :

- Cation Influence :

Q & A

Basic Research Questions

Q. How can researchers confirm complete sulfation of sucrose during K₈SOS synthesis?

Complete sulfation is critical for reproducibility. Use two-dimensional NMR (e.g., ¹H-¹³C correlation spectroscopy) to assign all proton and carbon resonances, ensuring all eight hydroxyl groups are sulfated . Deuterium-induced differential isotope shift (DIIS) NMR can detect incomplete sulfation or impurities . For mass analysis, employ electrospray ionization mass spectrometry (ESI-MS) with quaternary ammonium counterions (e.g., tetrabutylammonium) to minimize sulfate loss and fragmentation .

Q. What analytical methods are recommended for quantifying K₈SOS purity in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) with refractive index detection is standard. Use a 3.9-mm × 30-cm column (packing L8) and a mobile phase of ammonium sulfate (pH 3.5) for separation . Compare retention times against USP Potassium Sucrose Octasulfate Reference Standards . Validate column efficiency (>400 theoretical plates) and peak tailing (<4.0) .

Q. How can K₈SOS stability be maintained during storage?

Avoid aqueous solutions, which promote hydrolysis to heptasulfate impurities . Store lyophilized K₈SOS powder at –20°C in desiccated conditions. For solutions, use non-aqueous solvents (e.g., anhydrous DMSO) and monitor degradation via ¹³C NMR or HPLC .

Advanced Research Questions

Q. What experimental strategies address contradictions in K₈SOS-protein interaction studies?

K₈SOS binds thrombin at exosite II with Kd ~1.4 μM, comparable to heparin, but inhibits catalysis with low efficacy . To resolve discrepancies between binding affinity and functional outcomes:

- Use X-ray crystallography to visualize binding modes (e.g., thrombin dimer vs. monomer conformations) .

- Apply analytical ultracentrifugation to assess stoichiometry and oligomerization states in solution .

- Compare allosteric effects using synthetic heparin analogs or site-directed mutagenesis of thrombin exosites.

Q. How can K₈SOS enhance drug delivery in hydrogel-based systems?

K₈SOS accelerates diabetic wound healing in double-network hydrogels by stabilizing growth factors and improving water retention. Key parameters:

- Optimize hydrogel porosity via high internal phase emulsions (HIPEs) to control K₈SOS release kinetics .

- Validate biocompatibility using in vitro cytotoxicity assays (e.g., fibroblast proliferation) and in vivo models (e.g., murine diabetic ulcers) .

- Monitor wound closure rates and inflammatory markers (e.g., TNF-α, IL-6) .

Q. What methodologies minimize sulfate loss during ESI-MS analysis of K₈SOS?

Replace monovalent counterions (e.g., Na<sup>+</sup>, K<sup>+</sup>) with quaternary ammonium (e.g., tetraethylammonium) or phosphonium salts to stabilize sulfate groups in positive ion mode . Adjust source parameters:

Q. Methodological Challenges

Q. How can synthesis protocols reduce heptasulfate impurities in K₈SOS?

Traditional ion-exchange methods in aqueous media degrade K₈SOS. Mitigate this by:

- Using anhydrous solvents (e.g., methanol/acetone mixtures) during TASOS (triethylammonium salt) precipitation .

- Implementing low-temperature crystallization (–20°C) to minimize hydrolysis .

- Validating purity via DIIS NMR or ion-pair chromatography to detect <0.5% heptasulfate .

Q. What computational tools aid in structural analysis of K₈SOS complexes?

The Crystallography & NMR System (CNS) suite enables macromolecular structure determination. For K₈SOS-thrombin complexes:

Eigenschaften

CAS-Nummer |

73264-44-5 |

|---|---|

Molekularformel |

C12H22KO35S8 |

Molekulargewicht |

1021.9 g/mol |

IUPAC-Name |

octapotassium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate |

InChI |

InChI=1S/C12H22O35S8.K/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);/t4-,5-,6-,7-,8+,9-,10+,11-,12+;/m1./s1 |

InChI-Schlüssel |

ALFLVWDINUCJTJ-AKSHDPDZSA-N |

SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |

Isomerische SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O.[K] |

Kanonische SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O.[K] |

Aussehen |

Assay:≥95%A crystalline solid |

Key on ui other cas no. |

73264-44-5 |

Synonyme |

1,3,4,6-Tetra-O-sulfo-β-D-fructofuranosyl α-D-Glucopyranoside Tetrakis(hydrogen sulfate) Octapotassium Salt; Sucrosofate Potassium; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.